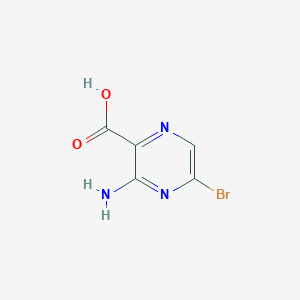
3-Amino-5-bromopyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . This compound is a halogenated heterocycle, specifically a brominated pyrazine derivative, which is used as an intermediate in organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromopyrazine-2-carboxylic acid typically involves the bromination of 3-aminopyrazine-2-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile under nitrogen protection . The reaction proceeds with the addition of NBS in batches to the suspended 3-aminopyrazine-2-carboxylic acid, resulting in the formation of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving recrystallization from suitable solvents to obtain the product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Cross-Coupling Reactions: It can participate in Suzuki and Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used under inert conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrazine derivatives can be formed.
Cross-Coupling Products: Biaryl compounds are the major products formed in cross-coupling reactions.
Applications De Recherche Scientifique
3-Amino-5-bromopyrazine-2-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its ability to form various derivatives.
Material Science: It can be used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromopyrazine-2-carboxylic acid in its applications involves its ability to participate in various chemical reactions due to the presence of the amino and bromine functional groups. These functional groups allow it to act as a building block in the synthesis of more complex molecules, which can interact with biological targets or exhibit specific properties in materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Amino-5-bromopyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. The presence of both amino and bromine groups on the pyrazine ring allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C5H4BrN3O2 |
|---|---|
Poids moléculaire |
218.01 g/mol |
Nom IUPAC |
3-amino-5-bromopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11) |
Clé InChI |
MOBCGTYBFUSSBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


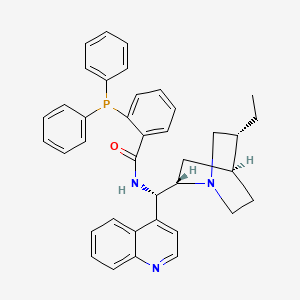

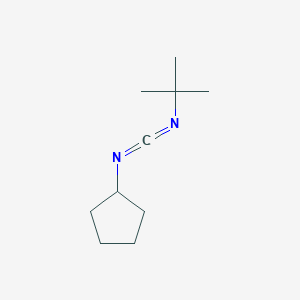

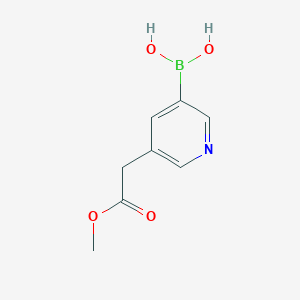
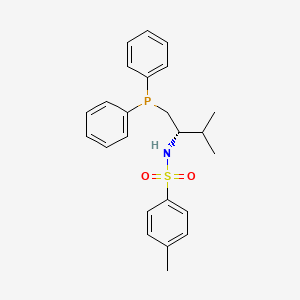
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)



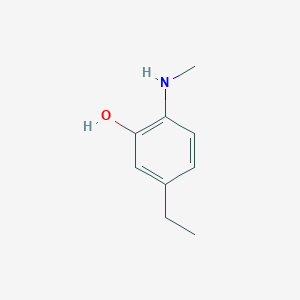

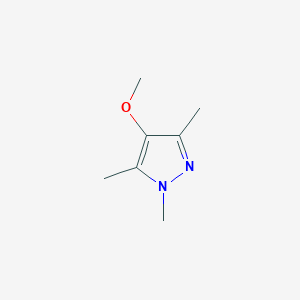
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
